molecular formula C16H21N3O3S B2942428 N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034497-76-0

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2942428
CAS RN: 2034497-76-0
M. Wt: 335.42
InChI Key: VYLOJJCDFKYMDE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include the types of reactions used, the conditions under which the reactions occur, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can provide insights into the compound’s properties and reactivity.


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This includes the conditions under which these reactions occur and the products that are formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity. These properties can provide insights into how the compound behaves under different conditions .

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, like its structural analogs, shows significant inhibitory activities against carbonic anhydrase isoenzymes, specifically hCA I and hCA II. These enzymes are involved in various physiological processes, including respiration, acid-base balance, and the formation of cerebrospinal fluid and aqueous humor. Inhibitors of these enzymes are crucial for the development of therapeutic agents for conditions such as glaucoma, epilepsy, and certain tumors. The compound demonstrated superior carbonic anhydrase inhibitory activity compared to the reference compound acetazolamide, with inhibition constants in the low nanomolar range, indicating its potential as a lead molecule for further investigation in drug development (Kucukoglu et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related derivatives have been extensively studied. These compounds were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo, contributing to their potential use as anti-inflammatory agents. Extensive structure-activity relationship (SAR) work within this class of compounds has identified potent and selective inhibitors of COX-2, showcasing the versatility of the sulfonamide moiety in medicinal chemistry (Penning et al., 1997).

Hybrid Molecule Approach

Utilizing a hybrid molecule approach, compounds containing pyrazoline and sulfonamide pharmacophores, including the N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide framework, were designed to target multiple bioactivities. This strategy resulted in molecules with potent inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, while also displaying low cytotoxicity towards oral squamous cancer cell carcinoma cell lines. This indicates the potential of such compounds in developing novel candidates for treating various diseases by targeting different enzymes simultaneously (Ozmen Ozgun et al., 2019).

Mechanism of Action

If the compound is a drug or an active substance in a drug, the mechanism of action refers to how it produces its effects in the body.

properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-16(12(2)19(3)18-11)23(20,21)17-9-15-8-13-6-4-5-7-14(13)10-22-15/h4-7,15,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOJJCDFKYMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isochroman-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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